molecular formula C22H16F4N2O2S B11462814 4-(3-fluorophenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

4-(3-fluorophenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11462814
M. Wt: 448.4 g/mol
InChI Key: JPVAQWLGYXSPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-FLUOROPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that features a thienopyridine core structure. This compound is notable for its incorporation of fluorine atoms, which can significantly influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-FLUOROPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds . This reaction is known for its mild conditions and tolerance to various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include scaling up the Suzuki–Miyaura coupling reaction and refining purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(3-FLUOROPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , and radical initiators for trifluoromethylation . Reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation can introduce trifluoromethyl groups into the molecule, potentially altering its biological activity .

Scientific Research Applications

4-(3-FLUOROPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-FLUOROPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, potentially leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-FLUOROPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific thienopyridine core and the combination of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16F4N2O2S

Molecular Weight

448.4 g/mol

IUPAC Name

4-(3-fluorophenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H16F4N2O2S/c1-11-18-16(12-4-2-6-14(23)8-12)10-17(29)28-21(18)31-19(11)20(30)27-15-7-3-5-13(9-15)22(24,25)26/h2-9,16H,10H2,1H3,(H,27,30)(H,28,29)

InChI Key

JPVAQWLGYXSPRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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